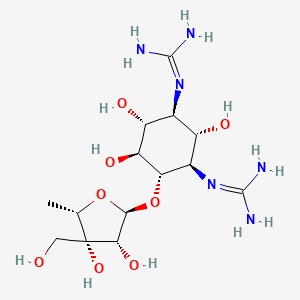
AC 4437
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC 4437 is an aminoglycoside antibiotic known for its potent antibacterial properties. It is primarily used in scientific research and is not intended for human use . The compound has a molecular formula of C14H28N6O8 and a molecular weight of 408.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC 4437 involves multiple steps, starting with the preparation of the aminoglycoside core. The reaction conditions typically include the use of strong bases and acids to facilitate the formation of the glycosidic bonds. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
AC 4437 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .
Aplicaciones Científicas De Investigación
AC 4437 is widely used in scientific research due to its potent antibacterial properties. Some of its applications include:
Chemistry: Used as a model compound to study aminoglycoside antibiotics.
Biology: Employed in studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Used in the development of antibacterial coatings and materials
Mecanismo De Acción
The mechanism of action of AC 4437 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This leads to the disruption of bacterial cell function and ultimately results in cell death. The compound targets the 30S subunit of the bacterial ribosome, preventing the formation of the initiation complex and causing misreading of the mRNA .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to AC 4437 include:
- Gentamicin
- Tobramycin
- Amikacin
Uniqueness
This compound is unique due to its specific binding affinity to the bacterial ribosome and its potent antibacterial properties. Unlike some other aminoglycosides, this compound has shown effectiveness against a broader range of bacterial strains .
Propiedades
Número CAS |
63487-84-3 |
|---|---|
Fórmula molecular |
C14H28N6O8 |
Peso molecular |
408.41 |
Nombre IUPAC |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1 |
Clave InChI |
ACTKLUZDHCNOLG-IJJDTDNZSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC 4437; AC-4437; AC4437 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















